

Application Notes and Protocols: Measuring CEP-28122 Cytotoxicity using the MTS Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[4] CEP-28122 exhibits its anti-tumor activity by inhibiting ALK kinase activity, leading to a concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][4][6] This application note provides a detailed protocol for measuring the in vitro cytotoxicity of CEP-28122 using the MTS assay, a reliable colorimetric method for assessing cell viability.[7]

Mechanism of Action: **CEP-28122** potently inhibits the phosphorylation of the ALK receptor.[1] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the Stat-3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these pathways ultimately leads to the activation of caspases and induction of apoptosis in ALK-positive tumor cells.[1][2] **CEP-28122** has demonstrated a high degree of selectivity, showing minimal to no cytotoxic effects on ALK-negative cell lines at therapeutic concentrations.[1]

Data Presentation



The following tables summarize representative quantitative data from MTS assays assessing the cytotoxicity of **CEP-28122** on both ALK-positive and ALK-negative cancer cell lines after a 48-hour treatment period.

Table 1: Cytotoxicity of CEP-28122 on ALK-Positive Cancer Cell Lines

CEP-28122 Concentration (nM)	Karpas-299 % Viability (± SEM)	Sup-M2 % Viability (± SEM)
0 (Vehicle Control)	100 ± 5.2	100 ± 4.8
3	85 ± 4.1	88 ± 3.9
10	65 ± 3.5	70 ± 4.2
30	40 ± 2.8	45 ± 3.1
100	20 ± 2.1	25 ± 2.5
300	10 ± 1.5	12 ± 1.8
1000	5 ± 1.1	7 ± 1.3
3000	<5	<5

Table 2: Cytotoxicity of CEP-28122 on ALK-Negative Cancer Cell Lines



CEP-28122 Concentration (nM)	Toledo % Viability (± SEM)	HuT-102 % Viability (± SEM)
0 (Vehicle Control)	100 ± 4.5	100 ± 5.1
3	98 ± 3.9	99 ± 4.3
10	97 ± 4.1	98 ± 4.0
30	95 ± 3.7	96 ± 3.8
100	94 ± 3.2	95 ± 3.5
300	92 ± 2.9	93 ± 3.1
1000	90 ± 2.5	91 ± 2.8
3000	88 ± 2.3	89 ± 2.6

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of **CEP-28122** using the MTS assay.

Materials and Reagents

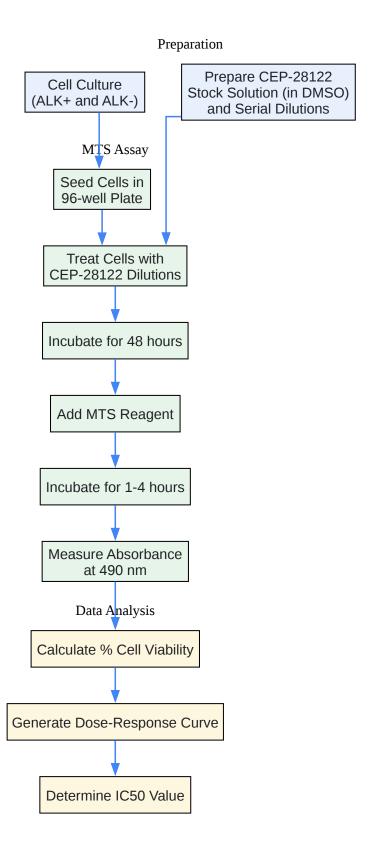
- CEP-28122 (mesylate salt or free base)[2][3]
- ALK-positive human cancer cell lines (e.g., Karpas-299, Sup-M2)[1]
- ALK-negative human cancer cell lines (e.g., Toledo, HuT-102) for selectivity testing[1]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[1]



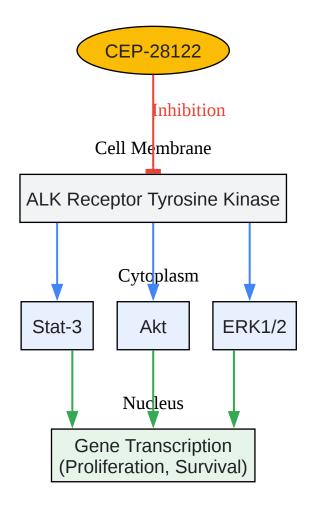
- 96-well clear-bottom cell culture plates
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow









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